molecular formula C22H27N3O3 B279563 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide

Cat. No.: B279563
M. Wt: 381.5 g/mol
InChI Key: UPMABSOINMPHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been studied in preclinical models of various types of cancer, including breast, prostate, and lung cancer, and has been shown to inhibit tumor growth and metastasis. It has also been studied in models of inflammatory bowel disease and rheumatoid arthritis, where it has been shown to reduce inflammation and improve symptoms.

Mechanism of Action

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide exerts its effects by binding to and activating adenosine A3 receptors. Adenosine A3 receptors are expressed on various cells in the body, including immune cells, cancer cells, and endothelial cells. Activation of adenosine A3 receptors leads to a cascade of intracellular signaling events, ultimately resulting in the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. It has also been shown to reduce inflammation and improve tissue repair in models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide in lab experiments is its specificity for adenosine A3 receptors. This allows researchers to study the effects of adenosine A3 receptor activation in a controlled manner. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to bind to other receptors, including adenosine A1 and A2A receptors, at high concentrations.

Future Directions

There are several future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is the potential use of this compound in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, further studies are needed to understand the long-term effects of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 4-aminophenylpiperazine to form 4-(4-methoxybenzamido)phenylpiperazine. The resulting compound is then reacted with isobutyryl chloride to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

4-methoxy-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-16(2)22(27)25-14-12-24(13-15-25)19-8-6-18(7-9-19)23-21(26)17-4-10-20(28-3)11-5-17/h4-11,16H,12-15H2,1-3H3,(H,23,26)

InChI Key

UPMABSOINMPHKF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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